[(2,5-difluorophenyl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
(2,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is a synthetic organic compound characterized by the presence of fluorine atoms on both the phenyl and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine typically involves multi-step organic reactions. One common route includes the alkylation of 2,5-difluorobenzyl chloride with 1-(2-fluoroethyl)-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
(2,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Another fluorinated aromatic compound with different functional groups.
2-Fluorodeschloroketamine: A fluorinated analog of ketamine with distinct pharmacological properties.
Uniqueness
(2,5-difluorophenyl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to its specific substitution pattern and the presence of both phenyl and pyrazole rings, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H14F3N3 |
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Molecular Weight |
269.27 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1-[1-(2-fluoroethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C13H14F3N3/c14-4-6-19-5-3-12(18-19)9-17-8-10-7-11(15)1-2-13(10)16/h1-3,5,7,17H,4,6,8-9H2 |
InChI Key |
PJEVFVJTVHPADE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CNCC2=NN(C=C2)CCF)F |
Origin of Product |
United States |
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